![molecular formula C18H19ClF3N3O2 B2549329 5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-54-1](/img/structure/B2549329.png)

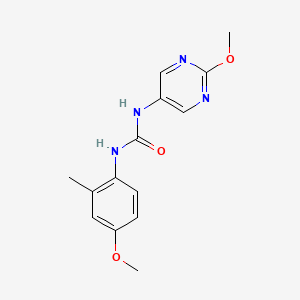

5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

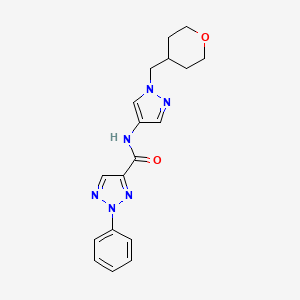

The compound 5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a chemical entity that appears to be related to a class of compounds that are characterized by the presence of a pyridine ring, a chloro substituent, and various functional groups that may influence its physical, chemical, and biological properties. While the specific compound is not directly discussed in the provided papers, we can infer some general aspects of its chemistry from related compounds.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the pyridine ring, followed by the introduction of various substituents through functional group transformations. For instance, the preparation of TKS159, a compound with a similar pyridine structure, involves the use of specific reagents and conditions to introduce the amino, chloro, and methoxy groups, as well as the pyrrolidinyl moiety . The synthesis of the compound would likely follow a similar pathway, with careful consideration of the order of reactions to avoid unwanted side reactions or decomposition of sensitive functional groups.

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using techniques such as X-ray powder diffractometry, as demonstrated for TKS159 . This technique can reveal the arrangement of atoms within the crystal lattice and identify polymorphic forms. The presence of a trifluoromethyl group in the compound of interest suggests that it would have a significant impact on the molecule's electron distribution and potentially its crystal packing due to the strong electron-withdrawing effect of fluorine atoms.

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the functional groups present. For example, the interaction of chloro[2-(dimethylaminomethyl)phenyl-C1]mercury(II) with thiosemicarbazone derivatives indicates that the chloro and dimethylamino groups can participate in complex formation with metals . This suggests that the compound may also exhibit the ability to form complexes with metal ions, which could be relevant in catalysis or material science applications.

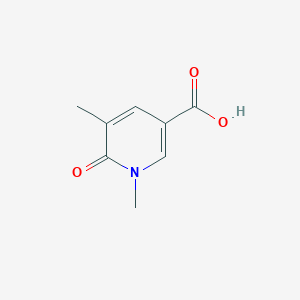

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be diverse. For TKS159, thermal analysis revealed different thermal behaviors for its polymorphs, with characteristic endo- and exothermic peaks indicating phase transitions and melting points . Infrared spectroscopy and NMR spectroscopy provide information on the functional groups' vibrations and chemical environment, respectively. The compound would likely exhibit unique thermal properties and spectroscopic signatures due to its distinct combination of functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

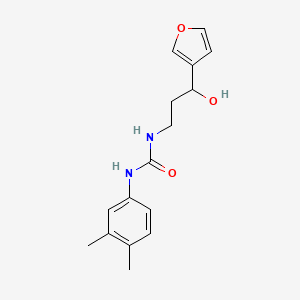

Research has identified compounds structurally related to "5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide" that have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety have been prepared and shown promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Additionally, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial effectiveness, highlighting the potential of these compounds in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

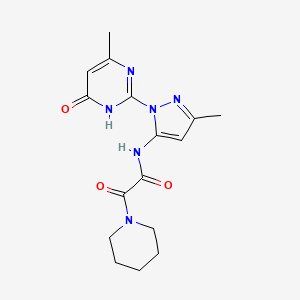

Allosteric Modulation of CB1 Receptor

One study focused on the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1 (CB1). It identified critical structural requirements for allosteric modulation, indicating significant impacts on binding affinity and cooperativity. This research underscores the therapeutic potential of structurally related compounds in modulating CB1 receptor activity (Khurana et al., 2014).

Anti-Inflammatory and Analgesic Agents

Novel derivatives have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds, by inhibiting cyclooxygenase enzymes and showcasing analgesic effects, reveal the potential of related chemical entities in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activities

Certain derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, with modifications at the 5-position, have demonstrated in vivo antitumor activity. These findings indicate the role of electron-withdrawing substituents in enhancing the antitumor efficacy of these compounds, providing insights into the design of new anticancer drugs (Denny, Atwell, Rewcastle, & Baguley, 1987).

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClF3N3O2/c1-24(2)7-6-23-16(26)15-9-14(19)11-25(17(15)27)10-12-4-3-5-13(8-12)18(20,21)22/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBVMLRBSUZNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2549248.png)

![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)

![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2549259.png)

![[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate](/img/structure/B2549261.png)

![(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2549262.png)

![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)